molecular formula C18H15FN2O3 B6483899 (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327174-59-3

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B6483899
CAS No.: 1327174-59-3
M. Wt: 326.3 g/mol
InChI Key: VMOOFDDFNUXEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(5-Fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative featuring a planar chromene core substituted with a methoxy group at position 8 and a carboxamide moiety at position 2. The (2Z)-configuration indicates the imino group’s stereochemistry, with the 5-fluoro-2-methylphenyl substituent contributing to its electronic and steric properties . The molecular formula is C₁₈H₁₆FN₂O₃, with an InChIKey of YMRIJZHLHXOAPY-ZZEZOPTASA-N . This compound’s structural uniqueness lies in the fluorine atom at the phenyl ring’s para position and the methyl group at the ortho position, which may enhance metabolic stability and target binding compared to non-halogenated analogs .

Properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-10-6-7-12(19)9-14(10)21-18-13(17(20)22)8-11-4-3-5-15(23-2)16(11)24-18/h3-9H,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOOFDDFNUXEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Key Differences Potential Impact
(2Z)-2-[(5-Fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide 5-Fluoro-2-methylphenylimino, 8-methoxy, carboxamide C₁₈H₁₆FN₂O₃ Reference compound High lipophilicity due to fluorine; methyl enhances steric hindrance
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide 4-Cyanophenylimino, acetylated carboxamide C₂₀H₁₆N₄O₄ Acetyl group replaces carboxamide hydrogen; cyano increases polarity Improved solubility but reduced hydrogen-bonding capacity
(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide 3-Cyanophenylimino, acetylated carboxamide C₂₀H₁₆N₄O₄ Cyano at meta position vs. para Altered electronic effects; meta substitution may hinder target binding
(2Z)-2-[(3,5-Dimethylphenyl)imino]-N-benzodiazolyl-8-methoxy-2H-chromene-3-carboxamide 3,5-Dimethylphenylimino, benzodiazolyl-substituted carboxamide C₃₂H₂₆N₄O₃ Bulky 3,5-dimethylphenyl and benzodiazolyl groups Enhanced π-π stacking but reduced membrane permeability
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide Unsubstituted imino, 2-chlorophenyl carboxamide C₁₇H₁₃ClN₂O₃ Chlorine at phenyl carboxamide; no fluorine on imino group Increased electronegativity but lower metabolic stability vs. fluoro analog

Pharmacological and Physicochemical Properties

  • Lipophilicity: Fluorine and methyl groups in the target compound increase logP compared to cyano or acetylated analogs, favoring blood-brain barrier penetration .
  • Electronic Effects: The 5-fluoro group withdraws electrons, stabilizing the imino bond against hydrolysis, whereas cyano groups (–7) may polarize the molecule .

Stability and Bioactivity

  • Metabolic Stability: Fluorine in the target compound may slow hepatic metabolism compared to non-halogenated analogs (e.g., ’s 2-chlorophenylamide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.